Comparative Physicochemical Properties: 2-Amino-5-(trifluoromethoxy)benzaldehyde vs. 2-Amino-5-(trifluoromethyl)benzaldehyde and 2-Amino-5-methoxybenzaldehyde
2-Amino-5-(trifluoromethoxy)benzaldehyde has a molecular weight of 205.13 g/mol and a density of 1.4 g/cm³, which are 8.5% and 7.7% higher, respectively, than those of its -CF3 analog (MW: 189.13 g/mol; density: 1.3 g/cm³) . The difference is even more pronounced when compared to the -OCH3 analog (MW: 151.16 g/mol) [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 205.13 |
| Comparator Or Baseline | 2-Amino-5-(trifluoromethyl)benzaldehyde: 189.13; 2-Amino-5-methoxybenzaldehyde: 151.16 |
| Quantified Difference | +16.0 g/mol vs. -CF3; +53.97 g/mol vs. -OCH3 |
| Conditions | Calculated from molecular formula |
Why This Matters
The higher molecular weight and density of the -OCF3 analog can influence solubility, permeability, and handling characteristics, which are critical factors in synthesis and formulation development.
- [1] BOC Sciences. (n.d.). 2-Amino-5-methoxybenzaldehyde - CAS 26831-52-7. Retrieved April 10, 2026, from https://buildingblock.bocsci.com/ View Source
